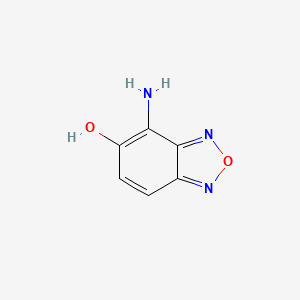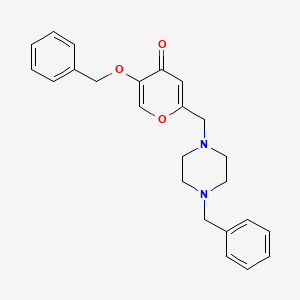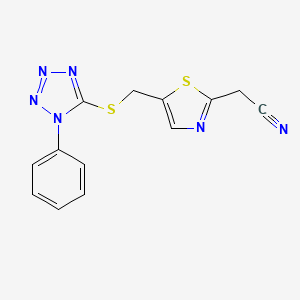
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazoles are a class of compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom . They are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis
The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The Huckel 6π electrons are satisfied by four π electrons of the ring and one lone pair of electrons of nitrogen .Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles are crystalline and odorless. They show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Wissenschaftliche Forschungsanwendungen
Photodecomposition Applications
- Clean Photodecomposition of Tetrazole-Thiones : A study on the photodecomposition of tetrazole-thiones to carbodiimides in acetonitrile demonstrates potential applications in industrial, agricultural, and medicinal fields due to the clean and photostable end products of the process (Alawode, Robinson, & Rayat, 2011).
Synthesis of Novel Compounds
- One-Pot Synthesis of Thiazoles and Selenazoles : A modification of the Hantzsch synthesis for creating 4-substituted 2-amino or 2-(arylamino) thiazoles via treatment of ketones showcases a method for synthesizing derivatives that could have various applications (Moriarty, Vaid, Duncan, Levy, Prakash, & Goyal, 1992).
Antifungal Applications
- Antifungal Activity of Oxadiazole Derivatives : The synthesis and evaluation of oxadiazole derivatives for antifungal activities indicate potential applications in developing antifungal agents (Shelke, Mhaske, Kasam, & Bobade, 2014).
Dendrimer Synthesis
- Tetrazole-Containing Dendrimers : Research into the synthesis of tetrazole-containing dendrimers through reactions involving phenyltetrazole and pentaerythritol suggests applications in the creation of complex molecular structures for various uses (Artamonova, Zatsepina, & Koldobskii, 2004).
Antioxidant Activity
- Synthesis of Polyfunctionally Substituted Heterocycles : A study showcasing the antioxidant activity of compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety suggests the potential for developing new antioxidants (El‐Mekabaty, 2015).
Glycosidase Inhibitory Activity
- Novel Acetonitrile Derivatives as Glycosidase Inhibitors : The synthesis of (2-phenyl-4H-benzopyrimodo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives and their significant glycosidase inhibitory activity highlight potential applications in managing hyperglycemia in type II diabetes (Patil, Nandre, Ghosh, Rao, Chopade, Bhosale, & Bhosale, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S2/c14-7-6-12-15-8-11(21-12)9-20-13-16-17-18-19(13)10-4-2-1-3-5-10/h1-5,8H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZURANBDUQJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CN=C(S3)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)thiazol-2-yl)acetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

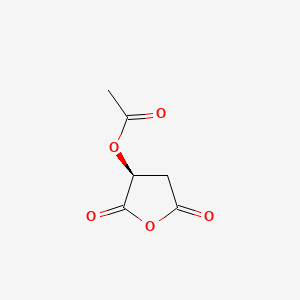
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2650761.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2650763.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2650766.png)
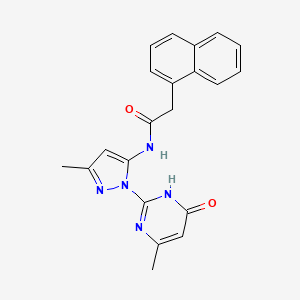
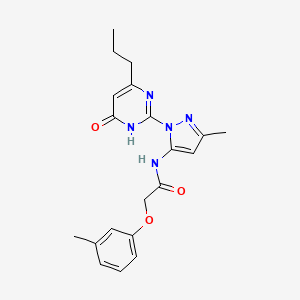
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2650774.png)
![1-[3-(2-Fluoroethoxy)phenyl]-N-methylmethanamine](/img/structure/B2650775.png)
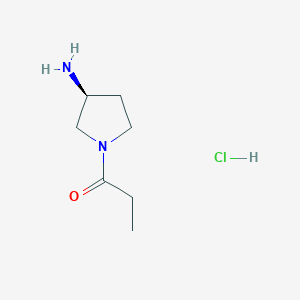
![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)
